2-broMo-5-chloro-3-(Methylthio)pyridine
Overview
Description
2-bromo-5-chloro-3-(methylthio)pyridine (BCMP) is a heterocyclic organic compound with the molecular formula C6H5BrClNOS. It is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields . BCMP is a pyridine analog that has recently gained attention due to its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of this compound involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . A commercial sample of 2-bromo-5-methylpyridine was used for the crystallization .Molecular Structure Analysis
The molecular structure of this compound is planar and lies on a crystallographic plane of symmetry . The molecule has a half molecule present in the asymmetric unit .Chemical Reactions Analysis
This chemical can act as the raw material to prepare 2:2’-dipyridyl and its derivatives . It may be involved in the synthesis of biaryls through a one-pot tandem borylation/Suzuki-Miyaura cross-coupling reaction catalyzed by a palladacycle . It has been demonstrated to function as the substrate in a general palladium-catalyzed coupling of aryl bromides/triflates and thiols .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 206.47 g/mol . The refractive index n20/D is 1.555 (lit.) and the density is 1.453 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis of Novel Compounds
- 2-bromo-5-chloro-3-(methylthio)pyridine serves as a key precursor in the synthesis of 3-halo-2-(hetero)arylthieno[2,3-b]pyridines and thieno[3,2-b]pyridines, used in the development of new chemical entities (Begouin, Peixoto, & Queiroz, 2013).
Reactions and Derivative Formation
- It is utilized in reactions leading to the formation of various derivatives, for instance, in bromination reactions producing substituted 3-(bromoacetyl)pyridine (Zav’yalova, Zubarev, & Shestopalov, 2009).
Palladium-Catalyzed Reactions
- This compound is instrumental in palladium-catalyzed Suzuki cross-coupling reactions, enabling the synthesis of various pyridine derivatives with potential applications in chiral dopants for liquid crystals and biological activities (Ahmad et al., 2017).
Crystal Structure and Antitumor Activity
- Studies on its derivatives, like the enantiomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide, reveal insights into crystal structures, absolute configurations, and potential antitumor activities (Zhou et al., 2015).
Halogen-rich Intermediate Synthesis
- It acts as a halogen-rich intermediate for synthesizing pentasubstituted pyridines, contributing significantly to medicinal chemistry research (Wu, Porter, Frennesson, & Saulnier, 2022).
Mechanism of Action
Safety and Hazards
Future Directions
The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . It is expected that many novel applications of 2-bromo-5-chloro-3-(methylthio)pyridine will be discovered in the future .
Properties
IUPAC Name |
2-bromo-5-chloro-3-methylsulfanylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNS/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYZXEKLYMCDNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=CC(=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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